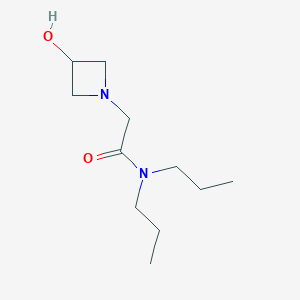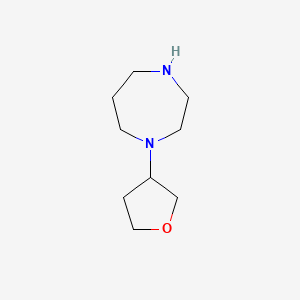
1-(Oxolan-3-yl)-1,4-diazepane
Übersicht
Beschreibung
1-(Oxolan-3-yl)-1,4-diazepane is a heterocyclic compound that belongs to the class of diazepanes. It is also known as 3-Oxodiazepane or 3-Oxo-1,4-diazepane. This compound has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1-(Oxolan-3-yl)-1,4-diazepane is a structural motif in various chemical syntheses. A notable approach involves the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, which is a convergent method for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method is highlighted for its efficiency in obtaining high yields through a Ugi reaction followed by Mitsunobu cyclization or employing sulfuryl diimidazole for cyclization under different conditions (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Novel Compound Formation
Another research domain focuses on the creation of new compounds using 1,4-diazepane structures. For instance, a domino process involving the in situ generation of an aza-Nazarov reagent followed by its cyclization via an intramolecular aza-Michael reaction facilitates the synthesis of 1,4-diazepanes, tetrahydro-, and decahydro-1,5-benzodiazepines from simple 1,2-diamines and alkyl 3-oxohex-5-enoates (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).
Microwave-Assisted Synthesis
Furthermore, microwave irradiation has been utilized for the efficient synthesis of 7-substituted-1,4-diazepin-5-ones, providing rapid access to 1,4-diazepane derivatives in good yields. This method showcases the use of catalytic reduction and hydride reduction for obtaining 1,4-diazepanes and exploring ring-opening reactions (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
Heterocycle-Fused Derivatives
The exploration of N-heterocycle-fused tetrahydro-1,4-diazepinones further demonstrates the versatility of 1,4-diazepane in synthesizing complex heterocyclic compounds. This research developed a regioselective strategy for synthesizing such derivatives, highlighting the synthesis's novelty and the structural confirmation through various spectroscopic techniques (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).
Crystal Structure Analysis
Additionally, the crystal structure analysis of 1,4-diazepane derivatives, such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, provides insights into the molecular geometry and the imine-enamine and diimine tautomeric forms, contributing to the understanding of their structural properties (Ahumada, Carrillo, Manzur, Fuentealba, Roisnel, & Hamon, 2016).
Safety and Hazards
The safety and hazards of a compound are usually determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). For “1-(oxolan-3-yl)propan-2-ol”, hazard statements include H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJYUOMOFFITIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



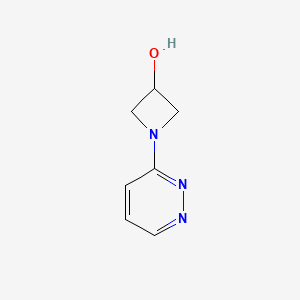


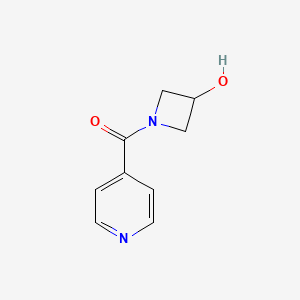
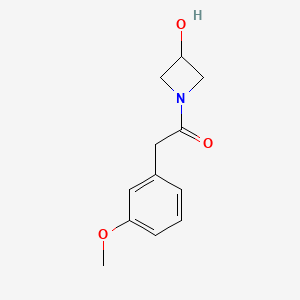

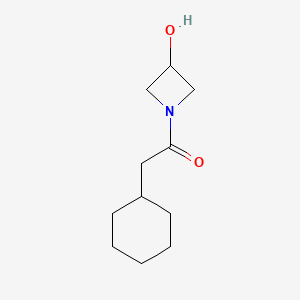
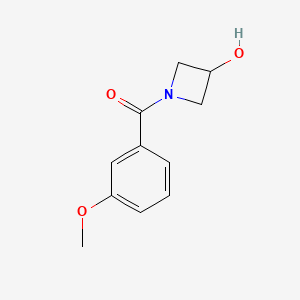

![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)
